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Compound of Interest

Compound Name: BMS-195614

Cat. No.: B1667229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies

conducted on BMS-195614, a potent and selective neutral antagonist of the Retinoic Acid

Receptor alpha (RARα). The following sections detail its biochemical properties, mechanism of

action, effects on key signaling pathways, and the experimental protocols used to elucidate

these characteristics.

Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for BMS-195614 in

various in vitro assays.

Table 1: Binding Affinity and Potency

Parameter Value Description

Ki 2.5 nM

Inhibitor constant for RARα,

indicating high binding affinity.

[1][2][3][4]

Table 2: In Vitro Cellular Activity
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Cell Line Assay Concentration Effect

RPE cells Phototoxicity Assay 10-20 μM

Reduces blue light-

induced phototoxicity

in the presence of

A2E.[1]

BV-2 cells
Anti-inflammatory

Assay
6 μM (24h)

Reverses the anti-

inflammatory effect of

Vitamin A and Retinoic

Acid on LPS-activated

IL-6 release.[1]

MC3T3-E1 cells Cell Migration Assay 1 μM (24h)

Inhibits Retinoic Acid-

induced cell migration.

[1]

NB4 & HL-60 cells Differentiation Assay Not Specified

Reversed the

differentiation induced

by RARα agonists

(AM580, AM80, BMS

194753).[5]

T47D cells Cell Migration Assay Not Specified

In combination with

Retinoic Acid (10-6 M

for 72h), did not affect

cell movement.[5]

SIM-A9 cells NO Production Assay 10 μM

Partially blocked the

inhibition of nitric

oxide production by

BT75 in LPS-activated

cells.[6]

Mechanism of Action
BMS-195614 is characterized as a neutral, selective antagonist for RARα.[1][2][3][4] Its

mechanism of action is centered on its ability to bind to the RARα subunit and competitively

inhibit the binding of agonists like all-trans retinoic acid (ATRA).[5][7]
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Unlike inverse agonists, BMS-195614 does not significantly affect the binding of the nuclear

receptor corepressor (NCoR).[2][3][4] However, it does moderately decrease the binding of the

silencing mediator for retinoid and thyroid hormone receptors (SMRT) to RAR.[2][3][4] Crucially,

BMS-195614 antagonizes the recruitment of coactivators (CoA) that is induced by RAR

agonists.[2][3][4] This prevents the initiation of gene transcription at Retinoic Acid Response

Elements (RAREs).

Signaling Pathways and Cellular Effects
BMS-195614 modulates several downstream signaling pathways by inhibiting RARα-mediated

transcription.

RARα Signaling Pathway
BMS-195614 directly interferes with the canonical RARα signaling pathway. In the absence of

an agonist, RARα, in a heterodimer with the Retinoid X Receptor (RXR), binds to RAREs on

DNA and recruits corepressors like NCoR and SMRT, leading to transcriptional repression.

Upon agonist binding, a conformational change leads to the dissociation of corepressors and

recruitment of coactivators, initiating transcription. BMS-195614 binds to RARα, preventing the

agonist-induced recruitment of coactivators, thereby maintaining a state of transcriptional

repression.
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Start: HeLa Cells

Co-transfect with
RAR vector & RARE-CAT reporter

Incubate (24h) with:
1. ATRA (agonist)

2. BMS-195614 (test compound)

Harvest Cells & Lyse

Measure CAT Expression

Result: Inhibition of
ATRA-induced expression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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